![molecular formula C7H5BrO2 B121576 2-Bromo-3-hydroxybenzaldehyde CAS No. 196081-71-7](/img/structure/B121576.png)
2-Bromo-3-hydroxybenzaldehyde
Overview
Description
2-Bromo-3-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 . It is a white to yellow solid at room temperature . This compound is used as a reactant in the preparation of a class of benzoxaboroles antimalarial agents .
Synthesis Analysis
The synthesis of 2-Bromo-3-hydroxybenzaldehyde can be achieved by the bromination of 3-hydroxy-4-methoxybenzaldehyde . In addition, it has been used in the preparation of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-hydroxybenzaldehyde consists of a benzene ring substituted with a bromine atom at the 2nd position and a hydroxyl group at the 3rd position . The InChI code for this compound is 1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H .Chemical Reactions Analysis
2-Bromo-3-hydroxybenzaldehyde is a reactant used in the preparation of a class of benzoxaboroles antimalarial agents . It can also react with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs .Physical And Chemical Properties Analysis
2-Bromo-3-hydroxybenzaldehyde has a molecular weight of 201.02 and a density of 1.7±0.1 g/cm3 . It is a white to yellow solid at room temperature . The compound has a boiling point of 251.9±20.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Biologically Active Compounds
2-Bromo-3-hydroxybenzaldehyde: is used in the synthesis of various biologically active molecules. Its reactivity, particularly the presence of both bromo and aldehyde functional groups, makes it a versatile starting material for constructing complex organic compounds with potential pharmacological activities .
Schiff Base Ligand Formation
This compound is instrumental in the preparation of Schiff base ligands. These ligands are formed by the condensation of 2-Bromo-3-hydroxybenzaldehyde with primary amines and are known for their ability to coordinate with metals, leading to the formation of various metal complexes that are useful in coordination chemistry .
Molecular Structure Analysis
The planar structure and intramolecular hydrogen bonding of 2-Bromo-3-hydroxybenzaldehyde make it an interesting subject for X-ray crystallography studies. Researchers can gain insights into intermolecular interactions and packing within the crystal lattice, which is valuable for understanding the properties of related organic compounds .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, 2-Bromo-3-hydroxybenzaldehyde can be used to introduce the bromo and aldehyde functionalities into larger molecules. This is particularly useful in the synthesis of complex organic molecules where precise functional group placement is required .
Material Science Applications
The bromo and hydroxy groups of 2-Bromo-3-hydroxybenzaldehyde can participate in various chemical reactions, making it a useful compound in material science. It can be used to modify the surface properties of materials or to create new polymers with specific characteristics .
Analytical Chemistry
In analytical chemistry, 2-Bromo-3-hydroxybenzaldehyde can be used as a derivatization agent for the detection of various substances. Its ability to react with different chemical groups makes it a valuable tool for enhancing the detection of analytes in complex mixtures .
Safety And Hazards
Future Directions
2-Bromo-3-hydroxybenzaldehyde has been used in the preparation of a class of benzoxaboroles antimalarial agents . It has also been used in the synthesis of dysprosium hydrogen-bonded organic frameworks with high stability and acid stimulus–response luminescence properties . These applications suggest potential future directions in the fields of medicinal chemistry and materials science.
properties
IUPAC Name |
2-bromo-3-hydroxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPHMPERMIICA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395411 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxybenzaldehyde | |
CAS RN |
196081-71-7 | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196081717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-3-hydroxybenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9D2GQC4CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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